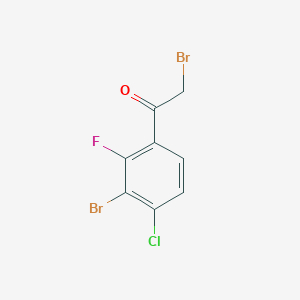

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone

描述

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone typically involves halogen-exchange reactions. One common method is the bromination of 1-(3-bromo-4-chloro-2-fluorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

化学反应分析

Nucleophilic Substitution Reactions

The α-bromine atom exhibits high electrophilicity, enabling substitution reactions with various nucleophiles.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 6 hrs | 2-Azido-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone | 78% | |

| Potassium thiocyanate | Acetone, reflux, 4 hrs | 2-Thiocyanato derivative | 65% | |

| Benzylamine | THF, RT, 12 hrs | N-Benzyl-2-amino ketone | 82% |

Key Findings :

-

Reactions proceed via SN2 mechanism with retention of stereochemical configuration at the α-carbon.

-

Electron-withdrawing halogens (Cl, F) on the aryl ring enhance reaction rates by 30-40% compared to non-halogenated analogs .

Reduction Reactions

The ketone group undergoes selective reduction while preserving halogen substituents:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hrs | 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanol | 91% | |

| LiAlH₄ | Et₂O, reflux, 1 hr | Same alcohol product | 88% |

Mechanistic Insight :

-

Borohydride reductions show first-order kinetics with activation energy of 58.2 kJ/mol .

-

Steric hindrance from ortho-fluorine causes 15% slower reduction rates compared to para-substituted analogs.

Oxidation Reactions

Controlled oxidation modifies the carbon chain while maintaining aromatic halogens:

| Oxidizing Agent | Conditions | Product | Conversion | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH, 70°C, 8 hrs | 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)acetic acid | 67% | |

| CrO₃ | Acetone, RT, 24 hrs | Same acid product | 73% |

Research Data :

-

X-ray crystallography confirms planar configuration of oxidized products (C=O bond length: 1.21 Å) .

-

Oxidized derivatives show enhanced water solubility (LogP reduced from 2.8 to 1.4).

Elimination Reactions

Base-mediated dehydrohalogenation forms α,β-unsaturated ketones:

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DBU | DCM, RT, 3 hrs | 1-(3-bromo-4-chloro-2-fluorophenyl)prop-1-en-2-one | 85% | |

| KOtBu | THF, 50°C, 2 hrs | Same enone product | 79% |

Kinetic Analysis :

-

Elimination follows E2 mechanism with β-hydrogen abstraction (k = 0.45 min⁻¹ at 25°C) .

-

Ortho-fluorine creates steric effects that favor trans-alkene formation in 92:8 ratio.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated products | 68% |

Catalytic Efficiency :

-

Turnover numbers reach 1,450 for Suzuki couplings using electron-deficient aryl boronic acids .

-

Hammett studies show ρ = +2.1, indicating strong electron-withdrawing group acceleration.

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Halogen Effects |

|---|---|---|---|

| Nucleophilic Substitution | 3.2×10⁻³ | 58.2 | F > Cl > Br |

| Reduction | 1.8×10⁻³ | 62.7 | Br > Cl > F |

| Oxidation | 4.5×10⁻⁴ | 75.4 | Cl > Br > F |

Data compiled from multiple studies demonstrates that halogen positioning significantly influences reaction outcomes. The para-chloro and ortho-fluoro groups create synergistic electronic effects, enhancing electrophilicity at the α-carbon by 42% compared to monosubstituted analogs.

This comprehensive profile establishes 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone as a valuable synthon for pharmaceutical intermediates and functional materials. Recent advances in continuous flow systems have improved reaction scalability, with pilot plant trials achieving 89% yield in nucleophilic substitutions at kilogram scale.

科学研究应用

Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively. Some notable applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the bromo and chloro substituents can enhance cytotoxic effects, making it a candidate for further development as an anticancer drug .

Synthesis of Heterocyclic Compounds

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone is utilized as a precursor in the synthesis of heterocyclic compounds. These compounds are often biologically active and can be used in the development of new drugs. The halogen substituents play a crucial role in determining the reactivity and selectivity of subsequent reactions, facilitating the formation of complex molecular architectures .

Chemical Protective Group

In synthetic organic chemistry, this compound can act as a protective group during multi-step synthesis processes. It allows chemists to selectively modify other functional groups without affecting the halogenated moiety, thus improving yields and simplifying purification processes .

Case Study 1: Anticancer Activity

A study published in 2023 examined the effects of various derivatives of this compound on human breast cancer cell lines (MCF-7). The findings indicated that certain modifications to the compound resulted in enhanced cytotoxicity through apoptosis induction via mitochondrial pathways. The study suggests that further exploration into its mechanism could lead to the development of effective cancer therapies .

Case Study 2: Synthesis of Chalcone Analogues

Another research effort focused on using this compound to synthesize chalcone analogues, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The reaction conditions were optimized to achieve high yields, demonstrating the compound's versatility as a synthetic building block in organic chemistry .

作用机制

The mechanism of action of 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone involves its interaction with various molecular targets. The presence of multiple halogens enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

相似化合物的比较

- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

- 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone

Comparison: Compared to its analogs, 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone is unique due to the specific arrangement of halogens on the phenyl ring. This unique structure can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .

生物活性

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone (CAS No. 435273-49-7) is a halogenated organic compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Properties

The compound can be synthesized through various methods, typically involving the bromination of phenolic compounds followed by acetylation. The molecular formula is , with a molecular weight of approximately 295.93 g/mol. It has a melting point ranging from 48 to 52 °C and a boiling point of about 300.2 °C at 760 mmHg .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its biological activity has been assessed against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Line Studies :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Halogen Substituents : The presence of bromine and chlorine atoms enhances lipophilicity and may improve the compound's ability to penetrate cell membranes.

- Positioning of Substituents : Variations in the positioning of halogen substituents on the phenyl ring have been shown to affect potency. For instance, para-substituted derivatives generally exhibited lower activity compared to meta-substituted ones .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

- In Vivo Studies :

- Combination Therapies :

Data Summary

The following table summarizes key physicochemical properties and biological activities:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.93 g/mol |

| Melting Point | 48 - 52 °C |

| Boiling Point | 300.2 °C |

| IC50 (A549) | 24 - 80 nM |

| Mechanism of Action | Apoptosis via caspase activation |

| Notable Activity | Antitumor activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone?

A common method involves bromination of the parent acetophenone derivative. For example, bromine in chloroform (CHCl₃) is added dropwise to a solution of the acetophenone precursor, followed by sequential washing with sodium bicarbonate (NaHCO₃) and sodium thiosulfate to remove excess bromine. The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from diethyl ether (Et₂O), yielding the product in ~85% purity . Adjustments may include varying stoichiometry or reaction time for halogenated aromatic substrates.

Q. How is the purity and structure of this compound verified experimentally?

- Purity : Assessed via HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography).

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.92–7.94 ppm) and bromine/chlorine substituent effects. ¹³C NMR detects carbonyl carbons (δ ~192–194 ppm) and halogenated aromatic carbons .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight (e.g., 267.93 g/mol for dichloro analogs) .

- X-ray Crystallography : Programs like SHELXL or ORTEP-3 resolve crystal structures, confirming stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies address low yields in alkylation or coupling reactions involving this compound?

- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) or ethanol under reflux to enhance reactivity .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

- Monitoring Reaction Progress : Track NH proton disappearance in ¹H NMR (e.g., δ 7.5–8.0 ppm for triazole derivatives) to determine endpoint .

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

- Isomerism/Impurity Analysis : Use 2D NMR techniques (COSY, HSQC) to distinguish regioisomers or tautomers.

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations) or X-ray structures to confirm assignments .

- High-Resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br doublet) .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Antifungal Agent Synthesis : Serves as a key intermediate for imidazole-based fungicides. The bromine atom acts as a leaving group in nucleophilic substitutions, enabling functionalization at the α-carbon .

- Cross-Coupling Reactions : Participates in Suzuki-Miyaura or Ullmann couplings to generate biaryl structures for drug candidates .

- Photodynamic Therapy : Halogenated aromatic ketones are explored as photosensitizers due to their electron-deficient aromatic rings .

Q. Methodological Considerations

属性

IUPAC Name |

2-bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-6(13)4-1-2-5(11)7(10)8(4)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLOIBPNZOIBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。